4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC19771184
Molecular Formula: C14H25BO3
Molecular Weight: 252.16 g/mol
* For research use only. Not for human or veterinary use.
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane -](/images/structure/VC19771184.png)
Specification
Molecular Formula | C14H25BO3 |
---|---|
Molecular Weight | 252.16 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-9-14(10-11)5-7-16-8-6-14/h11H,5-10H2,1-4H3 |
Standard InChI Key | YHMMACFZFRGQQB-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core, where boron is coordinated by two oxygen atoms from a glycol derivative. The 7-oxaspiro[3.5]nonane moiety introduces a spirocyclic ether system, creating a rigid, three-dimensional framework. This structural complexity enhances its reactivity in stereoselective transformations. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₅BO₃ |
Molecular Weight | 252.16 g/mol |
CAS Number | 2706615-22-5 |
Density | Not available |
Melting/Boiling Points | Not available |
The spirocyclic component imposes significant ring strain, which is leveraged in transition metal-catalyzed reactions to access high-energy intermediates .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous spirocyclic dioxaborolanes reveal distinct signals for the boron-bound oxygen atoms (δ 18–22 ppm in ¹¹B NMR) and the sp³-hybridized carbons adjacent to the ether oxygen (δ 70–80 ppm in ¹³C NMR) . Infrared spectroscopy typically shows strong absorption bands at 1350–1400 cm⁻¹, corresponding to B–O stretching vibrations .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane involves multistep sequences focusing on the construction of the spirocyclic ether and subsequent borylation.
Spirocyclic Ether Formation
A representative procedure from recent literature involves the lithium aluminum hydride (LiAlH₄)-mediated reduction of 2-(prop-2-yn-1-yl)malonate derivatives to generate 2-(prop-2-yn-1-yl)propane-1,3-diol, followed by cyclization via tosylation (Scheme 1) :
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Malonate Reduction:
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Cyclization:
Boron Incorporation
The dioxaborolane ring is installed via condensation of the spirocyclic diol with 2,3-dimethyl-2,3-butanediol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) :
Yield and Scalability
Optimized conditions report yields of 65–75% for the final borylation step, with scalability demonstrated at the 10-gram scale . Critical parameters include strict anhydrous conditions and controlled temperatures (−40°C to 0°C) to prevent boronate hydrolysis .
Applications in Organic Synthesis
Borylation of Alkynes
The compound enables regioselective borylation of terminal alkynes under palladium catalysis, yielding versatile alkenylboronates. For example, reaction with 1-hexyne produces trans-alkenylboronates with >90% stereoselectivity :
Natural Product Synthesis
The spirocyclic boronate has been employed in the total synthesis of cyclobutane-containing natural products, such as piperarborenine B. Its rigid structure directs [2+2] photocycloadditions to form strained cyclobutane rings with minimal side products .
Future Perspectives
Ongoing research aims to expand its utility in metallaphotoredox catalysis and drug discovery. Computational studies suggest modifications to the spirocyclic scaffold could enhance enantioselectivity in asymmetric borylation .
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